N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a nitrophenyl group, a furan ring, and a triazinoindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves a multi-step process. One common method starts with the preparation of 5-(4-nitrophenyl)furfural, which is then reacted with appropriate amines and other reagents to form the desired compound . The reaction conditions often include the use of solvents such as methanol and water, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the furan or indole rings.
Scientific Research Applications
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial research.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s multiple functional groups allow it to bind to different receptors and enzymes, potentially inhibiting or modulating their activity. This makes it a promising candidate for further investigation in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[5-(2-nitrophenyl)-2-furyl]methylene]nicotinohydrazide: This compound shares a similar furan and nitrophenyl structure but differs in the presence of a nicotinohydrazide moiety.
Indole Derivatives: Compounds such as indole-3-acetic acid and other indole-based molecules share the indole core structure and exhibit diverse biological activities.
Uniqueness
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of a triazinoindole core with a nitrophenyl-furan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N7O3/c28-27(29)13-7-5-12(6-8-13)17-10-9-14(30-17)11-21-25-20-23-19-18(24-26-20)15-3-1-2-4-16(15)22-19/h1-11H,(H2,22,23,25,26)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMEKXYQOBSGK-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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